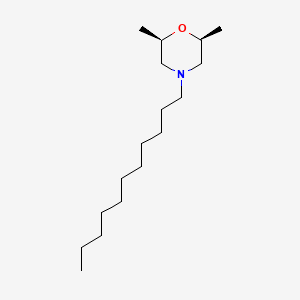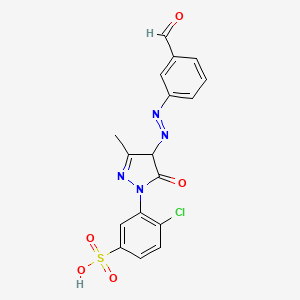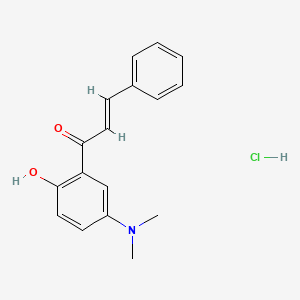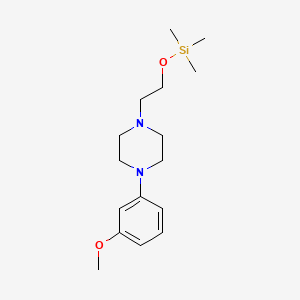
2,3,3',4',5-Pentachlorodiphenyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,3’,4’,5-Pentachlorodiphenyl ether is a polychlorinated diphenyl ether, a type of compound known for its environmental persistence and potential toxicity. It is often studied due to its structural similarity to other polychlorinated biphenyls and its presence in various environmental samples.
Vorbereitungsmethoden
The synthesis of 2,3,3’,4’,5-Pentachlorodiphenyl ether typically involves the chlorination of diphenyl ether under controlled conditions. The reaction is carried out using chlorine gas in the presence of a catalyst, such as iron or aluminum chloride, at elevated temperatures. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
2,3,3’,4’,5-Pentachlorodiphenyl ether undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid, leading to the formation of chlorinated benzoic acids.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, resulting in the formation of less chlorinated diphenyl ethers.
Substitution: Nucleophilic substitution reactions can occur, particularly in the presence of strong bases or nucleophiles, leading to the replacement of chlorine atoms with other functional groups.
Wissenschaftliche Forschungsanwendungen
2,3,3’,4’,5-Pentachlorodiphenyl ether is used in various scientific research applications:
Environmental Chemistry: It is studied for its persistence in the environment and its potential as a pollutant.
Toxicology: Research focuses on its toxic effects on living organisms and its potential to bioaccumulate.
Bioremediation: Studies explore the use of microorganisms to degrade this compound in contaminated environments.
Analytical Chemistry: It serves as a reference standard in the analysis of environmental samples for polychlorinated biphenyls.
Wirkmechanismus
The mechanism of action of 2,3,3’,4’,5-Pentachlorodiphenyl ether involves its interaction with cellular components, leading to oxidative stress and disruption of cellular membranes. It can induce the production of reactive oxygen species, which damage cellular structures and activate antioxidant defense mechanisms. The compound’s molecular targets include enzymes involved in detoxification pathways and membrane proteins.
Vergleich Mit ähnlichen Verbindungen
2,3,3’,4’,5-Pentachlorodiphenyl ether is similar to other polychlorinated diphenyl ethers and polychlorinated biphenyls, such as:
- 2,2’,3,3’,6-Pentachlorodiphenyl ether
- 2,3’,4,4’,5-Pentachlorodiphenyl ether
- 2,3,3’,4,4’-Pentachlorodiphenyl ether
Compared to these compounds, 2,3,3’,4’,5-Pentachlorodiphenyl ether may exhibit different reactivity and toxicity profiles due to the specific positions of the chlorine atoms on the diphenyl ether structure.
Eigenschaften
CAS-Nummer |
159553-68-1 |
|---|---|
Molekularformel |
C12H5Cl5O |
Molekulargewicht |
342.4 g/mol |
IUPAC-Name |
1,2,5-trichloro-3-(3,4-dichlorophenoxy)benzene |
InChI |
InChI=1S/C12H5Cl5O/c13-6-3-10(16)12(17)11(4-6)18-7-1-2-8(14)9(15)5-7/h1-5H |
InChI-Schlüssel |
ZVFHTYGIYIXYOJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1OC2=C(C(=CC(=C2)Cl)Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[N-ethyl-3-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]anilino]propanenitrile;sulfate](/img/structure/B12713640.png)









![disodium;2,20-dichloro-4,22-dioxa-18,36-diazanonacyclo[19.15.0.03,19.05,17.07,15.08,13.023,35.025,33.026,31]hexatriaconta-1(36),2,5(17),6,8(13),9,11,15,18,20,23(35),24,26,28,30,33-hexadecaene-11,12-disulfonate](/img/structure/B12713697.png)



